

Spectroscopic Profile of 4-Bromophenethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)ethylamine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromophenethylamine, a compound of interest in various research and development domains. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized using Graphviz diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-Bromophenethylamine.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.38	d	2H	Ar-H (ortho to Br)
7.05	d	2H	Ar-H (meta to Br)
2.91	t	2H	-CH ₂ -Ar
2.70	t	2H	-CH ₂ -NH ₂
1.25	s	2H	-NH ₂

Solvent: CDCl₃, Instrument Frequency: 89.56 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
138.8	Ar-C (quaternary, C-Br)
131.5	Ar-CH (ortho to Br)
130.5	Ar-CH (meta to Br)
119.9	Ar-C (quaternary, C-CH ₂)
42.8	-CH ₂ -NH ₂
38.1	-CH ₂ -Ar

Source: SpectraBase[1]. Note: Specific instrument frequency and solvent were not detailed in the source.

Table 3: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Putative Fragment
201	~25	[M+2] ⁺ (⁷⁹ Br isotope)
199	~25	[M] ⁺ (⁸¹ Br isotope)
171	~5	[M - CH ₂ NH ₂] ⁺
170	~5	[M - CH ₂ NH ₃] ⁺
118	~10	[C ₈ H ₈] ⁺
90	~40	[C ₇ H ₆] ⁺
30	100	[CH ₂ NH ₂] ⁺

Note: The fragmentation pattern is characteristic of phenethylamines, with the base peak at m/z 30 resulting from benzylic cleavage.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3368, 3290	Medium	N-H stretching (primary amine)
3025	Medium	Aromatic C-H stretching
2927, 2855	Medium	Aliphatic C-H stretching
1600, 1488	Strong	Aromatic C=C stretching
1407	Medium	-CH ₂ - scissoring
1071, 1011	Strong	C-Br stretching, Aromatic C-H in-plane bending
819	Strong	Aromatic C-H out-of-plane bending (p-disubstitution)

Source: Bio-Rad Laboratories, Inc. (FTIR Spectra).[\[2\]](#)

Table 5: UV-Vis Spectroscopic Data

λ_{max} (nm)	Solvent
Data not available	Data not available

Despite a comprehensive search, specific experimental UV-Vis absorption maxima for 4-Bromophenethylamine were not found in the available literature and spectral databases.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- 4-Bromophenethylamine
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., Bruker, 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromophenethylamine in 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .

- Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
 - Set a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
 - A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Set a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
 - Integrate the peaks in the ^1H spectrum and identify the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Bromophenethylamine.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

- 4-Bromophenethylamine (liquid)
- FTIR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond crystal)[2]
- Isopropanol or ethanol for cleaning

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small drop of 4-Bromophenethylamine directly onto the center of the ATR crystal.
- Spectrum Acquisition:
 - Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or ethanol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Bromophenethylamine.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

- 4-Bromophenethylamine
- A suitable solvent (e.g., methanol or dichloromethane)
- GC-MS system with an electron ionization (EI) source

Procedure:

- Sample Preparation: Prepare a dilute solution of 4-Bromophenethylamine (e.g., 1 mg/mL) in a suitable volatile solvent.
- GC Separation:
 - Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
 - Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the compound.
 - Carrier Gas: Use helium at a constant flow rate.
- MS Detection:
 - Ionization: Use standard Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).
 - Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte (e.g., 280 °C).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$) and its isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).

- Analyze the fragmentation pattern to identify characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

Materials:

- 4-Bromophenethylamine
- A suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane)
- Quartz cuvettes (1 cm path length)
- UV-Vis Spectrophotometer

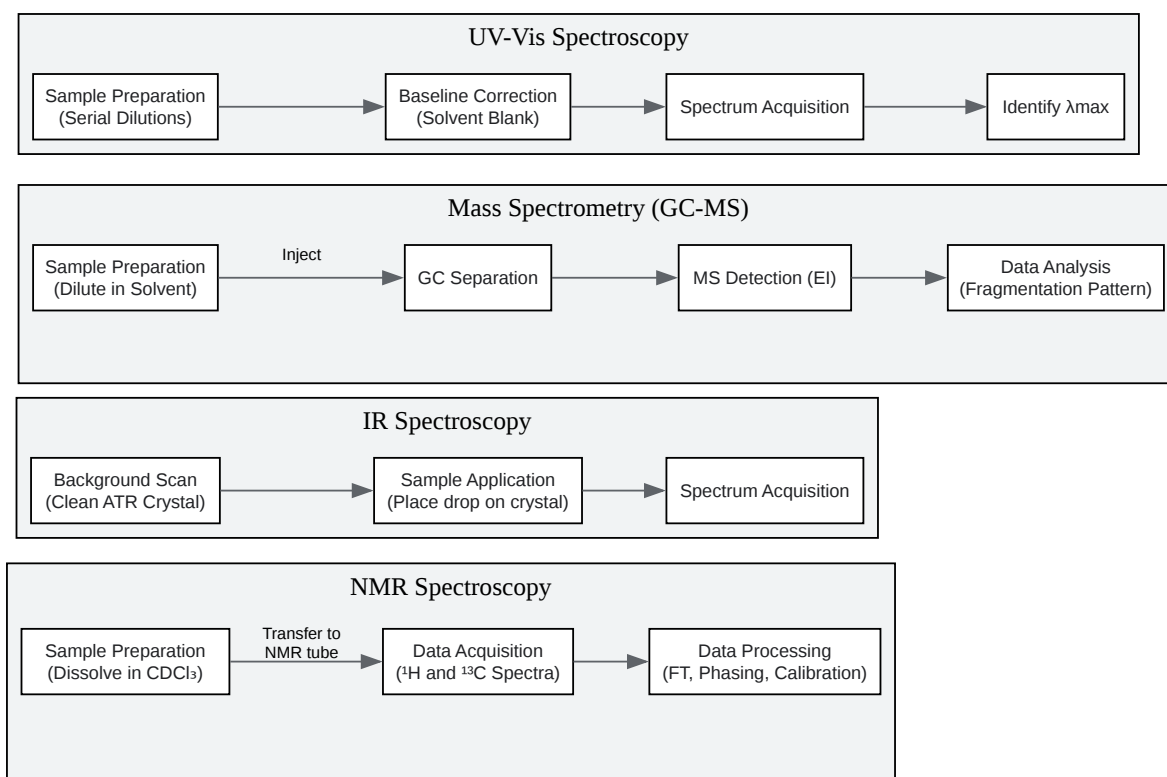
Procedure:

- Sample Preparation: Prepare a stock solution of 4-Bromophenethylamine in the chosen solvent. Perform serial dilutions to obtain a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 AU).
- Instrumentation:
 - Turn on the spectrophotometer and allow the lamps to warm up.
 - Set the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).
- Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline.
- Sample Measurement:
 - Rinse the sample cuvette with a small amount of the sample solution before filling it.
 - Place the sample cuvette in the spectrophotometer.
 - Record the absorption spectrum.

- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

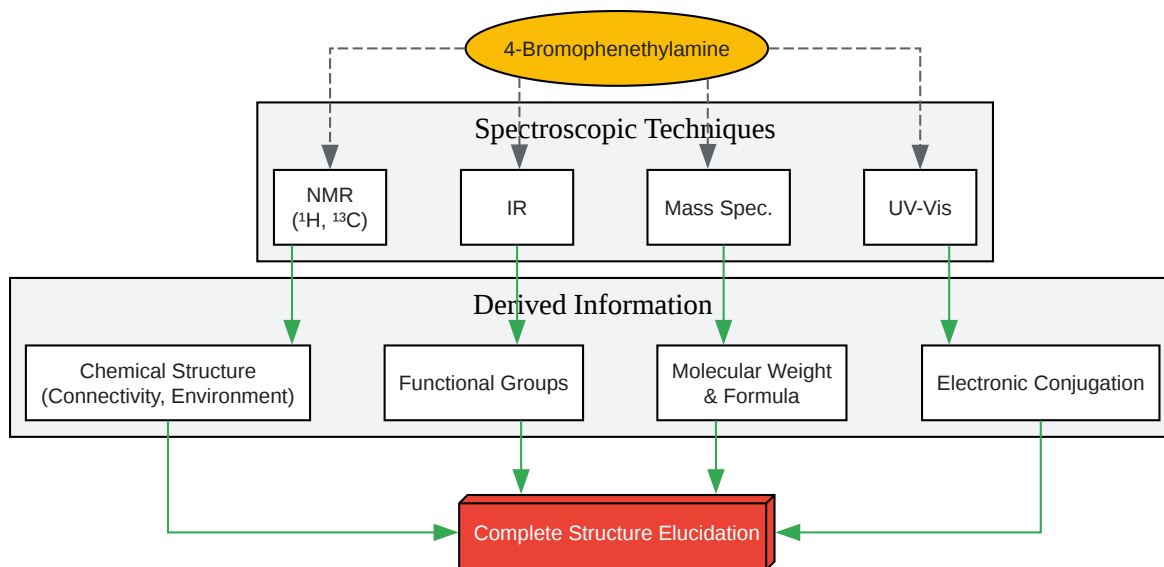
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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Caption: General workflow for spectroscopic analysis of 4-Bromophenethylamine.



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Caption: Integration of spectroscopic data for structural elucidation.

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References

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- 2. p-Bromophenethylamine | C₈H₁₀BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromophenethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342784#spectroscopic-data-of-4-bromophenethylamine]

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